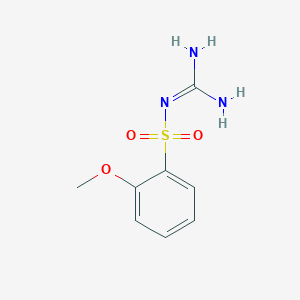
2-(2-Methoxyphenyl)sulfonylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)sulfonylguanidine is an organic compound that belongs to the class of sulfonylguanidines. These compounds are known for their diverse chemical and biological properties. The presence of the methoxy group on the phenyl ring and the sulfonylguanidine moiety makes this compound particularly interesting for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)sulfonylguanidine typically involves the reaction of sulfonamides with ureas. One common method is the direct condensation of sulfonamides and ureas in the presence of phosphoryl chloride under basic conditions. This method is known for its simplicity and efficiency, allowing the preparation of N-sulfonylguanidines at room temperature with good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for the successful industrial production of this compound.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)sulfonylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized phenyl derivatives.
科学研究应用
2-(2-Methoxyphenyl)sulfonylguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its sulfonylguanidine moiety is known to interact with various biological targets.
Medicine: Research into its potential therapeutic applications is ongoing. It may have potential as a drug candidate for certain diseases due to its biological activity.
Industry: The compound is used in the development of new materials and catalysts. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)sulfonylguanidine involves its interaction with specific molecular targets. The sulfonylguanidine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The methoxy group on the phenyl ring can also influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenyl)guanidine: Lacks the sulfonyl group, which affects its chemical and biological properties.
2-(2-Methoxyphenyl)sulfonamide: Contains a sulfonamide group instead of a sulfonylguanidine moiety.
2-(2-Methoxyphenyl)urea: Has a urea group instead of a sulfonylguanidine moiety.
Uniqueness
2-(2-Methoxyphenyl)sulfonylguanidine is unique due to the presence of both the methoxy group and the sulfonylguanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
属性
分子式 |
C8H11N3O3S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)sulfonylguanidine |
InChI |
InChI=1S/C8H11N3O3S/c1-14-6-4-2-3-5-7(6)15(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
InChI 键 |
YKUXPRROFOHHDO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1S(=O)(=O)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
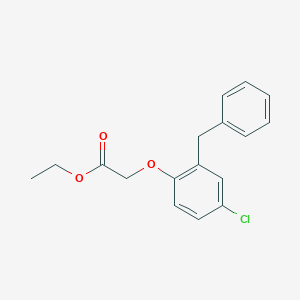
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
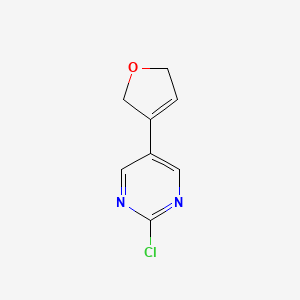
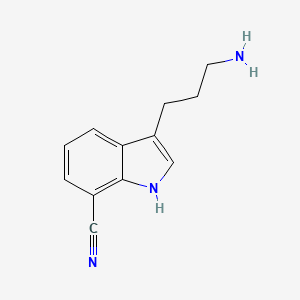
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)
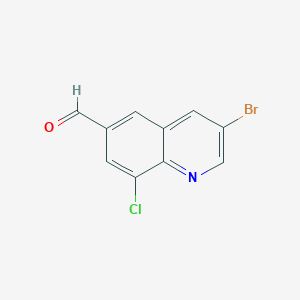

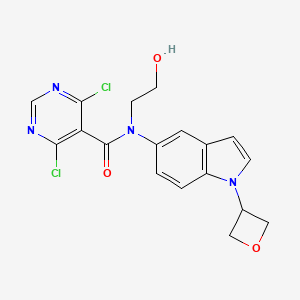
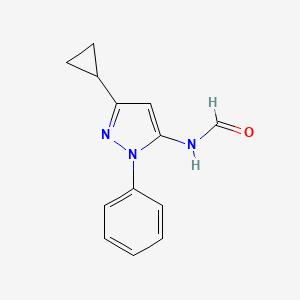

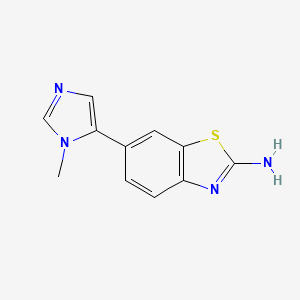

![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
